REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[Na+].[NH2:5][C:6]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[N:7]=1.N1C=CC=CC=1.[CH3:22][N:23]1[C:27]([S:28](Cl)(=[O:30])=[O:29])=[C:26]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[CH:25]=[N:24]1>C(#N)C>[CH3:13][O:12][C:10]1[CH:9]=[C:8]([O:14][CH3:15])[N:7]=[C:6]([NH:5][C:2]([NH:3][S:28]([C:27]2[N:23]([CH3:22])[N:24]=[CH:25][C:26]=2[C:32]([O:34][CH2:35][CH3:36])=[O:33])(=[O:30])=[O:29])=[O:1])[N:11]=1 |f:0.1|
|
Name
|
sodium cyanate
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
15.78 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28.46 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1S(=O)(=O)Cl)C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of 45° C
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with 200 g of dichloromethane and 40 g of 5% aqueous sulfuric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracted organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed from the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |